molecular formula C11H13BrFN B1399592 N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine CAS No. 1249216-69-0

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine

Cat. No. B1399592
CAS RN: 1249216-69-0
M. Wt: 258.13 g/mol
InChI Key: KODWXSAWTAOZAM-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine, otherwise known as NFBC, is a cyclobutanamine derivative that has been widely studied for its potential applications in scientific research. NFBC has been used in numerous experiments and studies in order to gain insight into biochemical and physiological processes and mechanisms.

Scientific Research Applications

  • Synthesis and Characterization : A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, termed 3,5-AB-CHMFUPPYCA. This research chemical was identified from an internet vendor and is significant for its pyrazole core, indicating a bioisosteric replacement of an indazole ring commonly associated with synthetic cannabinoids. The study also highlighted the importance of correct labeling of research chemicals and the potential for mislabeling (McLaughlin et al., 2016).

  • Receptor Binding and Pharmacological Characterization : Another study by Milius et al. (1991) explored the synthesis and pharmacological characterization of N-substituted 3-(4-fluorophenyl)tropane derivatives, which bear structural similarities to N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine. These compounds displayed binding characteristics similar to cocaine, with some having substantially higher affinity at cocaine recognition sites, indicating potential applications in studying neural receptors and neurotransmission (Milius et al., 1991).

  • Antimicrobial Activity : The research by Saeed et al. (2010) on 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, which are structurally related to N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine, evaluated their in vitro antibacterial activity. This study indicates the potential antimicrobial applications of fluorophenyl compounds (Saeed et al., 2010).

  • Antidepressive Activity : Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine, and tested its antidepressant activities in mice. This research contributes to understanding the potential antidepressive applications of fluorophenyl compounds (Yuan, 2012).

properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-11-6-9(13)5-4-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWXSAWTAOZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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